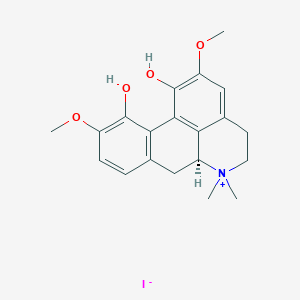

Magnoflorine iodide

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 150447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

(6aS)-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium-1,11-diol;iodide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO4.HI/c1-21(2)8-7-12-10-15(25-4)20(23)18-16(12)13(21)9-11-5-6-14(24-3)19(22)17(11)18;/h5-6,10,13H,7-9H2,1-4H3,(H-,22,23);1H/t13-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODRHNGNRVVELAJ-ZOWNYOTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N+]1(CCC2=CC(=C(C3=C2C1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195420 | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

469.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4277-43-4 | |

| Record name | Magnoflorine, iodide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004277434 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | MAGNOFLORINE IODIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150447 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4H-Dibenzo(de,g)quinolinium, 5,6,6a,7-tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-, iodide, (S)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Natural Sources and Isolation of Magnoflorine Iodide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural sources of the quaternary aporphine (B1220529) alkaloid, magnoflorine (B1675912), and detailed methodologies for its isolation and purification. As magnoflorine is the naturally occurring compound, this guide focuses on its extraction from botanical sources. The iodide salt, a common form for handling and experimentation, is typically prepared post-purification.

Natural Sources of Magnoflorine

Magnoflorine is widely distributed throughout the plant kingdom, predominantly in the roots, rhizomes, tubers, and bark.[1] It is synthesized by plants from several families, including Ranunculaceae, Menispermaceae, Magnoliaceae, Papaveraceae, and Berberidaceae.[1][2][3][4] A summary of notable plant sources is provided in the table below.

Table 1: Natural Plant Sources of Magnoflorine

| Family | Genus | Species | Plant Part(s) | Reference(s) |

| Berberidaceae | Berberis | Berberis vulgaris | Root, Stem | [5][6] |

| Berberis cretica | Root | [7] | ||

| Berberis siberica | Herb | [7] | ||

| Berberis chitria | Not Specified | [5] | ||

| Menispermaceae | Tinospora | Tinospora cordifolia | Stem, Root | [8][9][10] |

| Tinospora crispa | Not Specified | [11] | ||

| Sinomenium | Sinomenium acutum | Not Specified | [12] | |

| Ranunculaceae | Coptis | Coptis chinensis | Rhizome | [9][13][14] |

| Magnoliaceae | Magnolia | Magnolia officinalis | Bark | [15] |

| Papaveraceae | Argemone | Argemone mexicana | Not Specified | [7] |

| Rhamnaceae | Ziziphus | Ziziphus spinosa | Semen (Seed) | [16] |

Isolation and Purification of Magnoflorine

The isolation of magnoflorine from plant matrices typically involves extraction with a polar solvent followed by various chromatographic techniques to purify the target alkaloid. As a quaternary ammonium (B1175870) ion, magnoflorine exhibits good solubility in water and polar organic solvents.

A common initial step is the extraction of the dried and powdered plant material with an acidic aqueous solution or an alcohol, such as methanol (B129727) or ethanol (B145695). For instance, the dried powder of Tinospora cordifolia stems can be extracted with 80% methanol in water.[17] Another method involves decocting the pulverized raw material in acid water.

Various forms of chromatography are employed for the purification of magnoflorine, including High-Speed Counter-Current Chromatography (HSCCC), Centrifugal Partition Chromatography (CPC), and traditional column chromatography.

Table 2: Summary of Magnoflorine Isolation Protocols and Yields

| Plant Source | Extraction Method | Purification Technique | Key Parameters | Yield/Purity | Reference(s) |

| Ziziphi Spinosae Semen | Not specified crude extract | High-Speed Counter-Current Chromatography (HSCCC) | Solvent System: n-butanol-ethyl acetate-water (2:3:5, v/v) | 75 mg from 0.5 g crude extract; Purity: 95.7% | [16] |

| Berberis vulgaris (Root and Stem) | Methanolic extraction | Centrifugal Partition Chromatography (CPC) | Biphasic Solvent System: hexane, butanol, ethanol, and water (3:12:4:16 v/v/v/v); Ascending mode; Flow rate: 8 mL/min; Rotation speed: 1600 rpm | High-purity magnoflorine obtained | [5][6] |

| Tinospora cordifolia (Stem) | 80% Methanol in water | Column Chromatography over Silica Gel | Gradient elution with n-hexane and CHCl3 | Not specified | [17] |

| Tinospora cordifolia (Stem) | Ethanolic extraction (Soxhlet) | Not specified | Extraction with 300 ml ethanol for 50 g of powder | 7% yield from crude extract | [10] |

| Coptis chinensis | Deep Eutectic Solvent (DES) extraction | High-Performance Liquid Chromatography (HPLC) for analysis | DES: Choline chloride and urea (B33335) (1:2 molar ratio), 50% aqueous solution; Ultrasonic-assisted extraction at 60°C for 15 min | High extraction efficiency | [13] |

| Sinomenium acutum | Not specified | Centrifugal Partition Chromatography (CPC) | Solvent System: n-butanol–acetonitrile–water (v/v/v, containing 0.1 or 0.5% triethylamine) | Not specified | [12] |

This protocol is adapted from a study on the optimization of magnoflorine and berberine (B55584) recovery from Berberis vulgaris.[5][6]

-

Extraction:

-

Prepare a methanolic extract of the dried and powdered root or stem of Berberis vulgaris.

-

-

CPC System Preparation:

-

Prepare a biphasic solvent system composed of hexane, butanol, ethanol, and water in a volume ratio of 3:12:4:16.

-

Thoroughly mix the solvents and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.

-

-

Chromatographic Separation:

-

Fill the CPC column with the stationary phase (upper phase).

-

Set the apparatus to the ascending mode.

-

Inject the dissolved methanolic extract into the column.

-

Pump the mobile phase (lower phase) through the column at a flow rate of 8 mL/min.

-

Set the rotational speed of the centrifuge to 1600 rpm.

-

Collect fractions of the eluent and monitor for the presence of magnoflorine using a suitable analytical technique (e.g., HPLC-DAD).

-

-

Post-Purification:

-

Combine the fractions containing high-purity magnoflorine.

-

Evaporate the solvent under reduced pressure to obtain the purified magnoflorine.

-

While magnoflorine is the naturally isolated compound, magnoflorine iodide is a commonly used salt form for research.[18][19] The conversion of the isolated magnoflorine (a quaternary ammonium cation) to its iodide salt is a straightforward chemical process.

-

Salt Formation:

-

Dissolve the purified magnoflorine in a suitable solvent (e.g., methanol).

-

Add a source of iodide ions, such as methyl iodide (CH₃I), to the solution.

-

The iodide anion will associate with the quaternary ammonium cation of magnoflorine, leading to the formation of this compound.

-

The product can then be precipitated, collected by filtration, and dried.

-

Signaling Pathways Modulated by Magnoflorine

Magnoflorine has been shown to modulate several key signaling pathways involved in inflammation and cell growth, including the NF-κB, MAPK, and PI3K/Akt/mTOR pathways.

Caption: General workflow for the isolation of magnoflorine and preparation of this compound.

Magnoflorine has been demonstrated to suppress the NF-κB signaling pathway, which is crucial in inflammatory responses.[15][20][21][22][23] It can inhibit the phosphorylation of IκBα, preventing its degradation and thus sequestering the NF-κB (p65) dimer in the cytoplasm, which in turn downregulates the expression of pro-inflammatory genes.

Caption: Magnoflorine inhibits the NF-κB signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) pathway is another inflammatory pathway that can be modulated by magnoflorine.[15][20][21][22][23][24] Studies have shown that magnoflorine can reduce the phosphorylation of key MAPK proteins such as p38, ERK, and JNK.[24]

Caption: Magnoflorine's inhibitory effect on the MAPK signaling pathway.

Magnoflorine has also been implicated in the regulation of the PI3K/Akt/mTOR signaling pathway, which is vital for cell growth, proliferation, and survival.[1][25][26][27][28] By inhibiting this pathway, magnoflorine can induce apoptosis and autophagy in cancer cells.[1]

Caption: Inhibition of the PI3K/Akt/mTOR pathway by magnoflorine.

References

- 1. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The Evaluation of Pro-Cognitive and Antiamnestic Properties of Berberine and Magnoflorine Isolated from Barberry Species by Centrifugal Partition Chromatography (CPC), in Relation to QSAR Modelling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Temporal diversity of phytochemicals in Tinospora cordifolia (Giloy), in accordance with seasonal variations: comparative analysis using UHPLC-PDA and HPTLC - PMC [pmc.ncbi.nlm.nih.gov]

- 9. alkaloids.alfa-chemistry.com [alkaloids.alfa-chemistry.com]

- 10. Ameliorative Effects of Tinospora Cordifolia Root Extract on Histopathological and Biochemical Changes Induced by Aflatoxin-B1 in Mice Kidney - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. mdpi.com [mdpi.com]

- 14. The localization of the alkaloids in Coptis chinensis rhizome by time-of-flight secondary ion mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. tandfonline.com [tandfonline.com]

- 16. Separation and purification of magnoflorine, spinosin, and 6‴-feruloyspinosin from Ziziphi Spinosae Semen by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. bharatved.com [bharatved.com]

- 18. (+)-Magnoflorine iodide | 4277-43-4 | FM63154 | Biosynth [biosynth.com]

- 19. This compound | 4277-43-4 | Benchchem [benchchem.com]

- 20. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]

- 21. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]

- 22. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 25. assaygenie.com [assaygenie.com]

- 26. mTOR pathway | Abcam [abcam.com]

- 27. mTOR Signaling | Cell Signaling Technology [cellsignal.com]

- 28. A comprehensive map of the mTOR signaling network - PMC [pmc.ncbi.nlm.nih.gov]

The Synthesis and Biosynthesis of Magnoflorine Iodide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid, has garnered significant interest within the scientific community due to its diverse pharmacological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects. This technical guide provides an in-depth overview of the synthesis and biosynthesis of its iodide salt. While the biosynthetic pathway from L-tyrosine is well-elucidated, a complete de novo chemical synthesis of magnoflorine iodide has yet to be reported in the literature. This document outlines a plausible synthetic strategy based on established methodologies for related aporphine alkaloids. Furthermore, it details the key enzymatic steps and regulatory mechanisms involved in the natural production of magnoflorine in plants. Experimental protocols for the isolation and purification of magnoflorine from natural sources, along with methodologies for key biosynthetic enzyme assays, are provided. All quantitative data is summarized for comparative analysis, and key pathways are visualized through signaling diagrams.

Introduction

Magnoflorine is a naturally occurring quaternary ammonium (B1175870) alkaloid found in a variety of plant species, including those from the Magnoliaceae, Berberidaceae, and Menispermaceae families. Its structure is characterized by a tetracyclic aporphine core. The iodide salt of magnoflorine is often used in research due to its crystalline nature and stability. Understanding both the chemical synthesis and the natural biosynthetic routes of magnoflorine is crucial for its potential therapeutic development, enabling both the production of the compound and the bioengineering of its production in microbial systems.

Chemical Synthesis of this compound

As of the latest literature review, a total chemical synthesis specifically targeting this compound has not been published. However, based on the successful synthesis of other aporphine alkaloids, a plausible synthetic route can be proposed. The core of this strategy involves the construction of the tetrahydroisoquinoline skeleton, followed by intramolecular cyclization to form the aporphine core, and subsequent functional group modifications and quaternization.

Proposed Retrosynthetic Analysis

A logical retrosynthetic disconnection of magnoflorine suggests a 1-benzyltetrahydroisoquinoline precursor, which can be formed through well-established reactions such as the Bischler-Napieralski or Pictet-Spengler reactions.

Plausible Synthetic Pathway

A potential forward synthesis could commence from commercially available starting materials, proceeding through the following key steps:

-

Synthesis of the β-Arylethylamide Intermediate: This would involve the coupling of a substituted phenethylamine (B48288) with a substituted phenylacetic acid.

-

Cyclization to a Dihydroisoquinoline: The Bischler-Napieralski reaction, employing a dehydrating agent like phosphorus oxychloride (POCl₃), would facilitate the intramolecular cyclization of the β-arylethylamide.

-

Reduction to a Tetrahydroisoquinoline: The resulting dihydroisoquinoline can be reduced to the corresponding tetrahydroisoquinoline using a reducing agent such as sodium borohydride (B1222165) (NaBH₄).

-

Intramolecular Oxidative Coupling to Form the Aporphine Core: This crucial step can be achieved through various methods reported for analogous compounds, such as photocatalytic oxidative phenol (B47542) coupling or transition-metal-catalyzed intramolecular arylation. This would lead to the formation of the corytuberine (B190840) core.

-

N-Methylation to Magnoflorine: The tertiary amine of the aporphine core would be quaternized using an alkylating agent like methyl iodide (CH₃I) to yield this compound.

Biosynthesis of Magnoflorine

The biosynthesis of magnoflorine in plants is a complex process that begins with the amino acid L-tyrosine. This pathway involves a series of enzymatic reactions that construct the characteristic aporphine skeleton.

Overview of the Biosynthetic Pathway

The biosynthesis can be broadly divided into three main stages:

-

Formation of the Benzylisoquinoline Core: L-tyrosine is converted to dopamine (B1211576) and 4-hydroxyphenylacetaldehyde (4-HPAA). These two molecules are then condensed by norcoclaurine synthase (NCS) to form (S)-norcoclaurine, the precursor to all benzylisoquinoline alkaloids.

-

Functional Group Modifications: A series of O- and N-methylations and hydroxylations convert (S)-norcoclaurine to the key intermediate (S)-reticuline.

-

Formation of the Aporphine Core and Quaternization: (S)-reticuline undergoes intramolecular oxidative C-C phenol coupling, catalyzed by a cytochrome P450 enzyme, corytuberine synthase (CYP80G2), to form (S)-corytuberine. Finally, an N-methyltransferase (NMT) catalyzes the quaternization of the nitrogen atom to yield magnoflorine.

Quantitative Data

The following tables summarize the available quantitative data for the isolation of magnoflorine from natural sources. No yield data is available for the total chemical synthesis as it has not yet been reported.

| Plant Source | Extraction Method | Purification Method | Yield of Magnoflorine | Purity | Reference |

| Berberis cretica Roots | Methanol (B129727) Extraction | Counter-Current Partition Chromatography (CPC) | 18 mg from 300 mg of extract | 95.7% | [1] |

| Ziziphi Spinosae Semen | Crude Extract | High-Speed Counter-Current Chromatography | ~75 mg from 0.5 g of crude extract | 95.7% | [2] |

| Epimedium alpinum | Methanolic Extraction | HPLC | 9.2-11.8% in methanolic extracts of underground parts | N/A | [3][4] |

Experimental Protocols

Isolation and Purification of Magnoflorine from Berberis cretica Roots

This protocol is adapted from the work of Okon et al. (2020).[1]

5.1.1. Extraction

-

Air-dry and powder the roots of Berberis cretica.

-

Macerate the powdered plant material with methanol at room temperature for 72 hours.

-

Filter the extract and concentrate it under reduced pressure at 45°C to obtain the crude methanolic extract.

5.1.2. Counter-Current Partition Chromatography (CPC) Purification

-

Solvent System Preparation: Prepare a biphasic solvent system of ethyl acetate:butanol:water (0.6:1.5:3 v/v/v).

-

CPC Operation:

-

Fill the CPC column with the stationary phase (upper aqueous phase).

-

Dissolve the crude extract in a mixture of the upper and lower phases.

-

Inject the sample into the CPC system.

-

Elute with the mobile phase (lower organic phase) at a flow rate of 8 mL/min with a rotation speed of 1600 rpm.

-

Monitor the eluate with a UV detector at 280 nm.

-

Collect the fractions containing magnoflorine.

-

-

Final Purification:

-

Combine the magnoflorine-containing fractions and evaporate the solvent.

-

Further purify the residue by Sephadex LH-20 column chromatography using a methanol:water (30:70 v/v) mixture as the eluent to yield high-purity magnoflorine.

-

General Protocol for N-Methyltransferase (NMT) Activity Assay

This is a generalized protocol for determining the activity of N-methyltransferases involved in magnoflorine biosynthesis, such as the one that converts (S)-corytuberine to magnoflorine.

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 mM MgCl₂

-

5 mM Dithiothreitol (DTT)

-

1 mM (S)-corytuberine (substrate)

-

0.1 mM S-adenosyl-L-methionine (SAM) (methyl donor)

-

Recombinant NMT enzyme (5-10 µg)

-

Nuclease-free water to a final volume of 100 µL.

-

-

Incubation: Incubate the reaction mixture at 30°C for 1 hour.

-

Reaction Termination: Stop the reaction by adding 10 µL of 0.5 M EDTA.

-

Product Extraction: Extract the product (magnoflorine) by adding 200 µL of ethyl acetate, vortexing, and centrifuging to separate the phases.

-

Analysis: Analyze the organic phase by LC-MS to quantify the amount of magnoflorine produced. Compare with a standard curve of authentic magnoflorine.

Conclusion

This technical guide has provided a comprehensive overview of the current knowledge on the synthesis and biosynthesis of this compound. While the biosynthetic pathway is well-understood and provides a basis for metabolic engineering approaches, the total chemical synthesis of this complex alkaloid remains an open challenge for synthetic chemists. The proposed synthetic route, based on established methodologies for related compounds, offers a starting point for future research in this area. The detailed protocols for isolation and enzymatic assays provided herein serve as valuable resources for researchers in natural product chemistry, pharmacology, and drug development who are interested in exploring the therapeutic potential of magnoflorine. Further research is warranted to develop an efficient and scalable total synthesis and to fully elucidate the regulatory networks governing its biosynthesis in plants.

References

chemical structure and properties of Magnoflorine iodide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnoflorine (B1675912) iodide is a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, including those from the Magnolia and Aristolochia species. It is the iodide salt of magnoflorine and is frequently utilized in research due to its stability and solubility characteristics. This compound has garnered significant scientific interest owing to its diverse pharmacological activities, including anti-inflammatory, antifungal, and antioxidant properties. This technical guide provides an in-depth overview of the chemical structure, properties, and biological activities of Magnoflorine iodide, with a focus on its mechanism of action and relevant experimental protocols.

Chemical Structure and Properties

This compound is a tetracyclic isoquinoline (B145761) alkaloid. The positive charge on the quaternary nitrogen atom is a key feature influencing its chemical and biological properties.

Chemical Structure:

-

IUPAC Name: (6aS)-1,11-Dihydroxy-2,10-dimethoxy-6,6-dimethyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-6-ium iodide[1]

-

Molecular Formula: C₂₀H₂₄INO₄[2]

-

Molecular Weight: 469.31 g/mol [2]

-

SMILES: C[N+]1(CCC2=CC(=C(C3=C2[C@@H]1CC4=C3C(=C(C=C4)OC)O)O)OC)C.[I-][2]

Physicochemical Properties:

| Property | Value | Reference |

| Melting Point | 248-249 °C (decomposes) | [3] |

| Optical Rotation | [α]D¹⁵ +220.1° (c=0.1, methanol) | [3] |

| Solubility | Soluble in methanol, ethanol, and DMSO. | [4] |

| Storage | Store at -20°C, protected from light. | [4] |

Pharmacological Properties and Quantitative Data

This compound exhibits a range of biological activities. The following tables summarize the available quantitative data on its pharmacological and toxicological properties.

Anti-proliferative Activity

| Cell Line | Cancer Type | IC₅₀ (µg/mL) | Reference |

| NCI-H1299 | Lung Cancer | 180 ± 11 | [5] |

| MDA-MB-468 | Breast Cancer | 190 ± 9 | [5] |

| T98G | Glioblastoma | 210 ± 13 | [5] |

| TE671 | Rhabdomyosarcoma | 230 ± 15 | [5] |

Antifungal Activity

| Fungal Strain | MIC (µg/mL) | Reference |

| Candida strains | 50 | [1][2][3] |

| Trichophyton rubrum | 62.5 | [6] |

| Trichophyton mentagrophyte | 62.5 | [6] |

Pharmacokinetic Parameters (for Magnoflorine in Rats)

| Parameter | Route | Dose | Value | Reference |

| Cmax | Oral | 1 g/kg (in a complex preparation) | 38.16 ± 29.29 ng/mL | [7] |

| Tmax | Oral | 1 g/kg (in a complex preparation) | 0.54 ± 0.34 h | [7] |

| AUC₀-t | Oral | 1 g/kg (in a complex preparation) | 75.34 ± 42.68 ng·h/mL | [7] |

| AUC₀-∞ | Oral | 1 g/kg (in a complex preparation) | 85.74 ± 51.63 ng·h/mL | [7] |

| Bioavailability | Intravenous vs. Oral | - | 22.6% | [8][9] |

Toxicological Data

No specific LD₅₀ value for this compound has been reported in the reviewed literature. However, studies suggest that magnoflorine is non-toxic to most cells.[10]

Signaling Pathways

This compound exerts its pharmacological effects by modulating key signaling pathways, primarily the NF-κB and β2-adrenergic receptor pathways.

Inhibition of NF-κB and MAPK Signaling Pathways

Magnoflorine has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, which are central to the inflammatory response.[1][7][11][12] This inhibition leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[2]

Caption: Inhibition of NF-κB and MAPK pathways by this compound.

β2-Adrenergic Receptor Agonism

Magnoflorine acts as an agonist at the β2-adrenergic receptor, a G-protein coupled receptor. Activation of this receptor leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of protein kinase A (PKA). This pathway is involved in various physiological responses, including smooth muscle relaxation.

References

- 1. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Magnoflorine Ameliorates Lipopolysaccharide-Induced Acute Lung Injury via Suppressing NF-κB and MAPK Activation [frontiersin.org]

- 3. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 7-hydroxyaporphines as conformationally restricted ligands for beta-1 and beta-2 adrenergic receptors - MedChemComm (RSC Publishing) [pubs.rsc.org]

- 9. "Photo-Adrenalines": Photoswitchable β2 -Adrenergic Receptor Agonists as Molecular Probes for the Study of Spatiotemporal Adrenergic Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Magnoflorine Suppresses MAPK and NF-κB Signaling to Prevent Inflammatory Osteolysis Induced by Titanium Particles In Vivo and Osteoclastogenesis via RANKL In Vitro [frontiersin.org]

- 12. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

Magnoflorine iodide mechanism of action

An In-depth Technical Guide on the Mechanism of Action of Magnoflorine (B1675912) Iodide

Executive Summary

Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plant species, including those from the Magnoliaceae, Menispermaceae, and Berberidaceae families.[1][2] It is often studied and administered as magnoflorine iodide, a salt form where the biological activity is attributed to the magnoflorine cation.[3] Emerging research has highlighted its diverse pharmacological properties, including anti-cancer, anti-inflammatory, and neuroprotective effects.[2][4][5] This document provides a comprehensive technical overview of the molecular mechanisms of action of magnoflorine, focusing on its modulation of key cellular signaling pathways. It includes quantitative data on its biological efficacy, detailed experimental protocols for its study, and visual diagrams of its core mechanisms to support further research and development.

Core Mechanisms of Action: Anti-Cancer Activity

Magnoflorine exhibits potent anti-cancer activity across various cancer cell types by inducing apoptosis, autophagy, and cell cycle arrest through the modulation of several critical signaling pathways.[2][6]

Inhibition of Pro-Survival Signaling: The PI3K/Akt/mTOR Pathway

A primary mechanism of magnoflorine's anti-tumor effect is the inhibition of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival.[6] By suppressing the phosphorylation and thus the activation of key proteins like Akt and mTOR, magnoflorine effectively halts signals that promote tumor growth.[7] This inhibition is a key factor in its ability to sensitize cancer cells to conventional chemotherapeutics like doxorubicin.[8]

Induction of Apoptosis and Autophagy

Magnoflorine is a potent inducer of programmed cell death. It triggers the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins, specifically by decreasing the expression of the anti-apoptotic protein Bcl-2 and increasing pro-apoptotic proteins like Bax.[9] This leads to the activation of initiator caspase-9 and executioner caspase-3, culminating in cell death.[7]

Concurrently, magnoflorine induces autophagic cell death, a process of cellular self-digestion. This is evidenced by the increased expression of autophagy markers such as light chain 3 (LC3)-II and Beclin-1.[8][10] This dual induction of apoptosis and autophagy is often mediated by the activation of stress-related kinases like p38 MAPK and JNK, which can be triggered by an increase in reactive oxygen species (ROS).[10][11]

Cell Cycle Arrest

Magnoflorine effectively halts the proliferation of cancer cells by inducing cell cycle arrest, primarily at the S and G2/M phases.[2][6] This prevents cancer cells from replicating their DNA and dividing. The mechanism involves the downregulation of key cell cycle progression proteins, such as Cyclin A, Cyclin B1, and cyclin-dependent kinases (CDKs).[8]

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic efficacy of magnoflorine has been quantified across numerous cancer cell lines. The half-maximal inhibitory concentration (IC50) values demonstrate a range of sensitivities.

| Cell Line | Cancer Type | IC50 Value (µg/mL) | Citation(s) |

| HEPG2 | Hepatocellular Carcinoma | 0.4 | [4] |

| U251 | Brain Tumor | 7 | [4][12] |

| ACC-201 | Gastric Adenocarcinoma | 15.75 | [13] |

| AGS | Gastric Adenocarcinoma | 17.19 | [13] |

| TE671 | Rhabdomyosarcoma | 22.83 | [1] |

| NCI-N87 | Gastric Adenocarcinoma | 33.31 | [13] |

| MKN-74 | Gastric Adenocarcinoma | 34.82 | [13] |

| MDA-MB-468 | Breast Cancer | 187.32 | [1][4] |

| NCI-H1299 | Lung Cancer | 189.65 | [1][4] |

| A549 | Lung Cancer | 296.7 | [1][4] |

| MCF7 | Breast Cancer | 1960.8 | [1] |

| Hela | Cervix Tumor | Inactive | [4] |

Core Mechanisms of Action: Anti-Inflammatory Activity

Magnoflorine exhibits significant, though context-dependent, anti-inflammatory properties by targeting key signaling pathways that regulate the production of inflammatory mediators.

Inhibition of TLR4-Mediated NF-κB and MAPK Pathways

In models of acute lung injury and arthritis, magnoflorine acts as a potent anti-inflammatory agent by suppressing the Toll-like receptor 4 (TLR4) signaling pathway.[13] Upon stimulation by lipopolysaccharide (LPS), TLR4 typically activates downstream cascades involving NF-κB and MAPKs (p38, ERK, JNK), leading to the transcription of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[13][14] Magnoflorine inhibits this entire process by reducing TLR4 expression and preventing the phosphorylation of key signaling proteins such as p65 (a subunit of NF-κB), IκBα, p38, ERK, and JNK.[13][15]

Dual-Role in Macrophage Activation

Interestingly, the effect of magnoflorine on macrophages is context-dependent. While it can suppress inflammatory responses in certain disease models, in isolated macrophages stimulated with LPS, it can paradoxically enhance pro-inflammatory responses.[8] In this setting, magnoflorine augments the production of TNF-α and IL-1β by increasing the phosphorylation of NF-κB, MAPKs, and Akt through a MyD88-dependent pathway.[15][16] This suggests a potential immunomodulatory role rather than simple immunosuppression.

Regulation of PI3K/Akt and Keap1-Nrf2/HO-1 in Rheumatoid Arthritis

In models of rheumatoid arthritis (RA), magnoflorine demonstrates anti-arthritic effects by simultaneously inhibiting the pro-inflammatory PI3K/Akt/NF-κB pathway and activating the Keap1-Nrf2/HO-1 antioxidant pathway.[9] This dual action reduces the production of inflammatory cytokines and matrix metalloproteinases while bolstering cellular antioxidant defenses, thereby protecting against joint destruction.[9]

Core Mechanisms of Action: Neuroprotective Activity

Magnoflorine has been shown to cross the blood-brain barrier and exert protective effects in models of neurological disorders like ischemic stroke and Alzheimer's disease.[5]

Activation of the Sirt1/AMPK Pathway in Cerebral Ischemia

In a rat model of middle cerebral artery occlusion (MCAO), magnoflorine treatment significantly reduced cerebral infarct volume and improved neurological outcomes.[5][17] The mechanism is linked to the activation of the Sirt1/AMPK signaling pathway.[5] Activation of AMPK, a key cellular energy sensor, and Sirt1, a protein involved in cell survival and metabolism, helps protect neurons from ischemic damage.[5] This is also associated with a reduction in oxidative stress and a suppression of excessive autophagy that can be detrimental in the post-ischemic brain.[5]

| In Vivo MCAO Model (Rat) | MCAO Group (Control) | MCAO + Magnoflorine (10 mg/kg) | MCAO + Magnoflorine (20 mg/kg) | Citation(s) |

| Infarct Volume (%) | ~45% | Significantly Reduced | Significantly Reduced | [5][17] |

| Brain Water Content (%) | ~81% | Significantly Reduced | Significantly Reduced | [5][17] |

Note: The studies report statistically significant (P < 0.05) reductions compared to the MCAO control group but do not provide specific percentage point values for the treated groups.

Inhibition of JNK Signaling in Alzheimer's Disease

In cellular and animal models of Alzheimer's disease, magnoflorine has been shown to improve cognitive deficits and reduce pathology. A key mechanism identified is the significant inhibition of the c-Jun N-terminal kinase (JNK) signaling pathway. Chronic activation of JNK is linked to Aβ-induced neuronal apoptosis and ROS generation; by inhibiting JNK phosphorylation, magnoflorine protects neurons and reduces oxidative stress.

Detailed Experimental Protocols

The following protocols are standard methodologies used to evaluate the mechanism of action of magnoflorine.

Cell Viability and Proliferation (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.

-

Cell Seeding: Seed cancer cells in 96-well plates at a specified density (e.g., 5x10³ cells/well) and allow them to adhere overnight.

-

Treatment: Treat cells with varying concentrations of magnoflorine (e.g., 0.1–2000 µg/mL) and a vehicle control for a specified duration (e.g., 72-96 hours).

-

MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL). Incubate for 4 hours to allow for the conversion of MTT to formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.

-

Solubilization: Discard the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the solution at 450-570 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Plot the results to determine the IC50 value.

Protein Expression and Phosphorylation (Western Blotting)

This technique is used to detect and quantify specific proteins in a cell lysate.

-

Cell Lysis: Treat cells with magnoflorine, then harvest and lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 µg) based on molecular weight using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

-

Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., p-Akt, total Akt, Caspase-3, β-actin) overnight at 4°C.

-

Secondary Antibody: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.

Apoptosis and Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is used to analyze individual cells for DNA content (cell cycle) or markers of apoptosis.

-

Cell Preparation: Treat cells with magnoflorine, then harvest both adherent and floating cells. Wash with cold PBS.

-

For Apoptosis (Annexin V/PI Staining):

-

Resuspend cells in 1X Annexin V Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cells.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze immediately on a flow cytometer. Viable cells are Annexin V-/PI-, early apoptotic are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[6]

-

-

For Cell Cycle (PI Staining):

-

Fix cells in ice-cold 70% ethanol (B145695) and store at -20°C.

-

Wash cells and treat with RNase A to remove RNA.

-

Stain cells with Propidium Iodide (PI), which binds stoichiometrically to DNA.

-

Analyze on a flow cytometer. The fluorescence intensity of PI corresponds to the DNA content, allowing for quantification of cells in G0/G1, S, and G2/M phases.[6]

-

Conclusion and Future Directions

Magnoflorine is a promising natural compound with a multifaceted mechanism of action that impacts key pathways in oncology, inflammation, and neurology. Its ability to inhibit pro-survival signaling (PI3K/Akt/mTOR), induce programmed cell death, and suppress inflammatory cascades (NF-κB/MAPK) provides a strong rationale for its therapeutic potential. The dual immunomodulatory role and the neuroprotective activation of AMPK/Sirt1 signaling further broaden its scope.

Future research should focus on optimizing drug delivery to enhance bioavailability, exploring combination therapies to leverage its chemosensitizing properties, and conducting further preclinical and clinical studies to validate its efficacy and safety in various disease models. The context-dependent effects, particularly in immune cells, warrant deeper investigation to fully harness its therapeutic potential.

References

- 1. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Optimizing intraluminal monofilament model of ischemic stroke in middle-aged Sprague–Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Magnoflorine Enhances LPS-Activated Pro-Inflammatory Responses via MyD88-Dependent Pathways in U937 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synergistic or Additive Pharmacological Interactions between Magnoflorine and Cisplatin in Human Cancer Cells of Different Histological Origin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Magnoflorine Attenuates Cerebral Ischemia-Induced Neuronal Injury via Autophagy/Sirt1/AMPK Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Magnoflorine Iodide: A Comprehensive Technical Guide on its Pharmacological Effects

For Researchers, Scientists, and Drug Development Professionals

Introduction

Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid found in various medicinal plants, has garnered significant scientific interest for its diverse pharmacological activities. As a quaternary ammonium (B1175870) ion, magnoflorine is typically utilized in a salt form, with magnoflorine iodide being a common preparation for research and potential therapeutic applications. The pharmacological effects are primarily attributed to the magnoflorine cation. This technical guide provides an in-depth overview of the pharmacological effects of magnoflorine, with a focus on its anti-cancer, anti-inflammatory, neuroprotective, and anti-diabetic properties. The document details the underlying mechanisms of action, summarizes quantitative data from preclinical studies, and outlines key experimental protocols.

Anti-Cancer Effects

Magnoflorine exhibits significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines. Its mechanisms of action are multifaceted, primarily involving the induction of apoptosis and autophagy, and cell cycle arrest.

Quantitative Data: Anti-Cancer Activity of Magnoflorine

| Cell Line | Cancer Type | Assay | IC50 (µg/mL) | IC50 (µM) | Reference |

| ACC-201 | Gastric Adenocarcinoma | MTT | 15.75 | 46.0 | [1] |

| AGS | Gastric Adenocarcinoma | MTT | 17.19 | 50.2 | [1] |

| MKN-74 | Gastric Adenocarcinoma | MTT | 34.82 | 101.7 | [1] |

| NCI-N87 | Gastric Adenocarcinoma | MTT | 33.31 | 97.3 | [1] |

| TE671 | Rhabdomyosarcoma | MTT | 22.83 | 66.7 | [2] |

| MDA-MB-468 | Breast Cancer | MTT | 187.32 | 547.1 | [2] |

| NCI-H1299 | Lung Cancer | MTT | 189.65 | 554.0 | [2] |

| A549 | Lung Cancer | MTT | 296.7 | 866.5 | [2] |

| MCF7 | Breast Cancer | MTT | 1960.8 | 5727.1 | [2] |

| U251 | Glioblastoma | Not Specified | 7 | 20.4 | [3] |

| HEPG2 | Hepatocellular Carcinoma | Not Specified | 0.4 | 1.2 | [3] |

Note: The molecular weight of Magnoflorine (cation) is 342.4 g/mol . Conversion to µM is based on this value.

Signaling Pathways in Anti-Cancer Activity

Magnoflorine's anti-cancer effects are mediated through the modulation of several key signaling pathways. One of the primary mechanisms is the inhibition of the PI3K/Akt/mTOR pathway, which is crucial for tumor growth and survival. By blocking this pathway, magnoflorine suppresses cancer cell proliferation. Additionally, magnoflorine has been shown to activate JNK signaling pathways, which are associated with the induction of apoptosis and autophagy. In combination with chemotherapeutic agents like doxorubicin, magnoflorine can enhance their efficacy by promoting apoptosis through the downregulation of anti-apoptotic proteins like Bcl-2 and the cleavage of caspases.

Experimental Protocols: Anti-Cancer Assays

Cell Viability (MTT) Assay

This colorimetric assay is used to assess the metabolic activity of cells, which is indicative of cell viability.

-

Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to attach overnight.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 72 hours).

-

MTT Addition: Following treatment, the medium is replaced with fresh medium containing 0.5 mg/mL of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) and incubated for 4 hours.

-

Solubilization: The formazan (B1609692) crystals formed by viable cells are solubilized with a solvent such as dimethyl sulfoxide (B87167) (DMSO).

-

Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.

Anti-Inflammatory Effects

Magnoflorine demonstrates potent anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators and modulating key inflammatory signaling pathways.

Signaling Pathways in Anti-Inflammatory Activity

Magnoflorine has been shown to suppress the activation of the NF-κB and MAPK signaling pathways. In models of acute lung injury, it inhibits the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. This is achieved by preventing the phosphorylation of key proteins in these pathways, thereby blocking the downstream inflammatory cascade.

References

- 1. mdpi.com [mdpi.com]

- 2. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on Magnoflorine (B1675912) Iodide

Abstract

Magnoflorine is a quaternary aporphine (B1220529) alkaloid found in various plant species, including those from the Magnoliaceae, Menispermaceae, and Ranunculaceae families.[1][2][3] Its iodide salt, magnoflorine iodide, is a form used in research settings. This compound has garnered significant attention for its broad spectrum of pharmacological activities, including anti-cancer, anti-inflammatory, antioxidant, anti-diabetic, and antifungal properties.[1][2][4] This technical guide provides a comprehensive review of the existing literature on magnoflorine, with a focus on its mechanisms of action, quantitative biological data, and detailed experimental protocols. The information is intended to serve as a foundational resource for professionals engaged in natural product research and drug development.

Pharmacological Activities

Magnoflorine exhibits a wide array of biological effects, making it a compound of significant therapeutic interest. Its activities are primarily attributed to the magnoflorine cation.

-

Anti-Cancer Activity: Magnoflorine has been shown to inhibit cell proliferation, migration, and induce apoptosis and autophagy in various cancer cell lines, including breast, gastric, liver, lung, and osteosarcoma cancers.[1][2][3][5][6] It often exerts its effects by modulating key signaling pathways involved in tumor growth and survival.[1][2][3]

-

Anti-Inflammatory Effects: The compound demonstrates potent anti-inflammatory properties. It can ameliorate lipopolysaccharide (LPS)-induced acute lung injury and shows anti-arthritic effects by suppressing the production of pro-inflammatory cytokines and inhibiting inflammatory signaling pathways like NF-κB and MAPK.[7][8][9][10]

-

Cardiovascular Effects: Studies have indicated that magnoflorine may have protective effects on the cardiovascular system. It has been shown to attenuate angiotensin II-induced cardiac remodeling by promoting AMPK-regulated autophagy.[11] It can also cause a decrease in blood pressure, potentially through ganglionic blockade.[12]

-

Antifungal and Antibacterial Activity: Magnoflorine reduces the formation of C. albicans biofilm, demonstrating its potential as an antifungal agent.[13] It also possesses antibacterial properties.[2]

-

Neuropharmacological Effects: Research suggests magnoflorine can cross the blood-brain barrier and may have therapeutic potential for neurological disorders.[14][15] It has been shown to improve cognitive deficits in models of Alzheimer's disease by inhibiting the JNK signaling pathway.[16]

-

Anti-Diabetic and Antioxidant Properties: Magnoflorine is recognized for its anti-diabetic and antioxidant activities, which contribute to its overall therapeutic profile.[4][8][13]

Quantitative Data Presentation

The following tables summarize the quantitative data reported for magnoflorine in various experimental models.

Table 1: Anti-Cancer Activity of Magnoflorine

| Cell Line | Cancer Type | Assay | Endpoint | Concentration/Value | Reference |

|---|---|---|---|---|---|

| NCI-H1299 | Lung Cancer | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |

| MDA-MB-468 | Breast Cancer | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |

| T98G | Glioma | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |

| TE671 | Rhabdomyosarcoma | BrdU | Proliferation Inhibition | 1-10 mg/mL | [5] |

| SGC-7901 | Gastric Cancer | MTT | IC50 | Approx. 15 µM (48h) | [6] |

| ACC-201 | Gastric Cancer | MTT | IC50 | Approx. 50 µg/mL (72h) | [6] |

| NCI-H1299 | Lung Cancer | Flow Cytometry | Apoptosis Induction | 5-10 mg/mL | [5] |

| T98G | Glioma | Flow Cytometry | Apoptosis Induction | 5-10 mg/mL |[5] |

Table 2: Pharmacokinetic and Bioavailability Data for Magnoflorine

| Species | Administration | Dose | Analyte Matrix | Measured Concentration | Reference |

|---|---|---|---|---|---|

| Mouse | Intraperitoneal | 10 mg/kg | Plasma | 0.0197 ± 0.0015 mg/0.1 mL | [17] |

| Mouse | Intraperitoneal | 20 mg/kg | Plasma | 0.0381 ± 0.0011 mg/0.1 mL | [17] |

| Mouse | Intraperitoneal | 10 mg/kg | Brain | 0.0033 ± 0.0002 mg/brain | [17] |

| Mouse | Intraperitoneal | 20 mg/kg | Brain | 0.0065 ± 0.0003 mg/brain | [17] |

| General | Oral | Not specified | Plasma | Low bioavailability, high absorption and elimination rates |[4] |

Experimental Protocols

This section details the methodologies for key experiments used to characterize the biological activity of magnoflorine.

Cell-Based Assays

Cell Viability (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Protocol Outline:

-

Seed cancer cells in 96-well plates and allow them to adhere overnight.

-

Treat the cells with varying concentrations of magnoflorine for a specified period (e.g., 48-96 hours).[18]

-

Remove the treatment medium and add fresh medium containing MTT solution (e.g., 0.5 mg/mL).

-

Incubate the plates for 2-4 hours to allow for the formation of formazan (B1609692) crystals by metabolically active cells.

-

Solubilize the formazan crystals using a solvent such as DMSO.[18]

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage relative to untreated control cells.[18]

-

Cell Proliferation (BrdU Assay) This immunoassay measures DNA synthesis as a direct indicator of cell proliferation.

-

Protocol Outline:

-

Seed and treat cells with magnoflorine as described for the MTT assay.[18]

-

During the final hours of treatment (e.g., 2-24 hours), add 5-bromo-2'-deoxyuridine (B1667946) (BrdU), a thymidine (B127349) analog, to the culture medium.[18]

-

After incubation, fix the cells and denature the DNA to expose the incorporated BrdU.

-

Add a specific anti-BrdU antibody conjugated to an enzyme (e.g., peroxidase).

-

Add the enzyme substrate and measure the colorimetric output using a microplate reader at 450 nm.[5]

-

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining) This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol Outline:

-

Treat cells with magnoflorine for the desired time, then harvest them.

-

Wash the cells with cold PBS and resuspend them in a binding buffer.

-

Add Annexin V-FITC, which binds to phosphatidylserine (B164497) on the outer membrane of apoptotic cells.

-

Add Propidium Iodide (PI), which enters and stains the DNA of late-stage apoptotic or necrotic cells with compromised membranes.[18]

-

Analyze the stained cells using a flow cytometer to quantify the different cell populations.

-

Cell Cycle Analysis (Propidium Iodide Staining) This method quantifies the DNA content of cells to determine their distribution across the different phases of the cell cycle.

-

Protocol Outline:

-

Treat cells with magnoflorine, then harvest and fix them in ice-cold 80% ethanol (B145695) for at least 24 hours.[5]

-

Wash the fixed cells and treat them with RNase to eliminate RNA.[18]

-

Stain the cells with a PI solution, which binds stoichiometrically to DNA.[18]

-

Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.[6][18]

-

Analytical Methods

High-Performance Liquid Chromatography (HPLC) for Quantification HPLC is used for the separation, identification, and quantification of magnoflorine.

-

Protocol Outline:

-

Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm) is typically used.[19]

-

Mobile Phase: A gradient or isocratic elution with a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution (e.g., 0.1% phosphoric acid) is employed.[19]

-

Flow Rate: A typical flow rate is 1.0 mL/min.[19]

-

Detection: Magnoflorine is detected using a UV detector, with detection wavelengths set at 220 nm, 283 nm, or 320 nm.[19][20]

-

Quantification: The concentration is determined by comparing the peak area of magnoflorine in the sample to a standard curve generated with known concentrations. The detection limit can be as low as 1 µg/mL.[20]

-

Signaling Pathways and Visualization

Magnoflorine exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams illustrate these mechanisms.

Anti-Cancer Signaling Pathways

Magnoflorine's anti-cancer activity is linked to its ability to interfere with pathways that control cell survival, proliferation, and apoptosis.

Caption: Magnoflorine inhibits the PI3K/Akt/mTOR pathway and Bcl-2, promoting apoptosis.

In some cancers, magnoflorine induces cell cycle arrest and apoptosis through the activation of the JNK pathway, which is regulated by reactive oxygen species (ROS).[1][6]

Caption: Magnoflorine induces ROS, activating the JNK pathway to promote cell death.

Anti-Inflammatory Signaling Pathways

Magnoflorine's anti-inflammatory effects are mediated by its suppression of the NF-κB and MAPK signaling cascades.

Caption: Magnoflorine blocks NF-κB and MAPK pathways to reduce inflammation.

Standard Experimental Workflow

The following diagram illustrates a typical workflow for assessing the in vitro anti-cancer effects of magnoflorine.

Caption: Workflow for in vitro evaluation of Magnoflorine's anti-cancer effects.

Conclusion

Magnoflorine, and by extension its iodide salt, is a promising natural alkaloid with a diverse and potent pharmacological profile. Its ability to modulate multiple key signaling pathways, such as PI3K/Akt/mTOR, NF-κB, and MAPK, underpins its significant anti-cancer and anti-inflammatory activities. The quantitative data and established experimental protocols summarized in this guide provide a solid foundation for further investigation. While toxicity studies have suggested that magnoflorine is generally non-toxic, more comprehensive long-term studies are needed.[4] Future research should focus on elucidating its precise molecular targets, improving its oral bioavailability, and conducting further preclinical and clinical studies to validate its therapeutic potential for treating a range of human diseases, including cancer, inflammatory disorders, and neurodegenerative conditions.

References

- 1. jpccr.eu [jpccr.eu]

- 2. Magnoflorine – a compound with anti-tumour activity [jpccr.eu]

- 3. researchgate.net [researchgate.net]

- 4. Magnoflorine: A review of its pharmacology, pharmacokinetics and toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Magnoflorine—Isolation and the Anticancer Potential against NCI-H1299 Lung, MDA-MB-468 Breast, T98G Glioma, and TE671 Rhabdomyosarcoma Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterogeneous Cellular Response of Primary and Metastatic Human Gastric Adenocarcinoma Cell Lines to Magnoflorine and Its Additive Interaction with Docetaxel [mdpi.com]

- 7. Magnoflorine - Wikipedia [en.wikipedia.org]

- 8. mdpi.com [mdpi.com]

- 9. Magnoflorine attenuates inflammatory responses in RA by regulating the PI3K/Akt/NF-κB and Keap1-Nrf2/HO-1 signalling pathways in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Magnoflorine Ameliorates Collagen-Induced Arthritis by Suppressing the Inflammation Response via the NF-κB/MAPK Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Magnoflorine attenuates Ang II-induced cardiac remodeling via promoting AMPK-regulated autophagy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. taylorandfrancis.com [taylorandfrancis.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. Magnoflorine from Berberis vulgaris Roots—Impact on Hippocampal Neurons in Mice after Short-Term Exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. Magnoflorine improves cognitive deficits and pathology of Alzheimer's disease via inhibiting of JNK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. researchgate.net [researchgate.net]

- 20. Analytical methods for determination of magnoflorine and saponins from roots of Caulophyllum thalictroides (L.) Michx. using UPLC, HPLC and HPTLC - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and History of Magnoflorine: A Technical Guide

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Abstract

Magnoflorine (B1675912), a quaternary aporphine (B1220529) alkaloid, has emerged as a compound of significant interest within the scientific community due to its wide distribution in the plant kingdom and its diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of magnoflorine. It further delves into the intricate signaling pathways modulated by this alkaloid, namely the NF-κB and PI3K/AKT/mTOR pathways, and presents detailed experimental protocols for its isolation, characterization, and the investigation of its biological effects. This document aims to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and Historical Perspective

The journey of magnoflorine's discovery began in the mid-20th century, a period marked by significant advancements in the field of natural product chemistry. The name itself hints at its inaugural source, the genus Magnolia.

The First Isolation and Structural Elucidation:

The first definitive isolation and structural elucidation of magnoflorine was reported in 1954 by T. Nakano from the leaves of Magnolia grandiflora .[1] Nakano's work, published in the Pharmaceutical Bulletin, laid the foundation for all subsequent research on this alkaloid.[1] Initially, the compound was characterized and its aporphine alkaloid structure was proposed.[1]

Following its initial discovery, magnoflorine was subsequently isolated from a variety of other plant species, confirming its widespread occurrence. Notably, it was isolated from Cocculus trilobus in 1956 and Thalictrum thunbergii in 1958, where it was also referred to as "thalictrine".[2] The identity of thalictrine and magnoflorine was later confirmed to be the same compound.[2]

Chemical Identity:

Magnoflorine is chemically known as (6aS)-5,6,6a,7-Tetrahydro-1,11-dihydroxy-2,10-dimethoxy-6,6-dimethyl-4H-dibenzo[de,g]quinolinium.[2] It exists as a quaternary ammonium (B1175870) ion, which imparts good water solubility.[3] The most common form is the (+)-(S)-magnoflorine, also referred to as α-magnoflorine.[4]

Physicochemical and Spectroscopic Data

The structural characterization of magnoflorine has been accomplished through various spectroscopic and analytical techniques. The following tables summarize key quantitative data for magnoflorine.

Table 1: Physicochemical Properties of Magnoflorine

| Property | Value | Reference(s) |

| Molecular Formula | C₂₀H₂₄NO₄⁺ | [5] |

| Molecular Weight | 342.41 g/mol | [5] |

| CAS Number | 2141-09-5 | [2] |

| Appearance | Needle-shaped crystalline powder | |

| Melting Point (Iodide salt) | 248-249 °C (decomposes) | [2] |

| Optical Rotation ([α]D¹⁵, Iodide salt) | +220.1° (c=0.5, Methanol) | [2] |

| UV λmax (Methanol) | 270 nm, 310 nm | [2] |

Table 2: Mass Spectrometry Data for Magnoflorine

| Ionization Mode | Precursor Ion [M]⁺ (m/z) | Major Fragment Ions (m/z) | Reference(s) |

| ESI-MS/MS (Positive) | 342.1705 | 327, 298, 283, 267, 252 | [6][7] |

Key Signaling Pathways Modulated by Magnoflorine

Magnoflorine exerts its diverse pharmacological effects by modulating key intracellular signaling pathways, primarily the NF-κB and PI3K/AKT/mTOR pathways, which are central to inflammation and cell survival and proliferation.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response. Magnoflorine has been shown to be a potent inhibitor of this pathway.

Caption: Magnoflorine inhibits the NF-κB signaling pathway.

Modulation of the PI3K/AKT/mTOR Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (AKT)/mammalian Target of Rapamycin (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Dysregulation of this pathway is a hallmark of many cancers. Magnoflorine has been shown to modulate this pathway, contributing to its anti-cancer properties.

Caption: Magnoflorine modulates the PI3K/AKT/mTOR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of magnoflorine, based on established and published protocols.

Isolation of Magnoflorine by Centrifugal Partition Chromatography (CPC)

This protocol is adapted from a method for isolating magnoflorine from Berberis vulgaris.[8][9]

4.1.1. Plant Material and Extraction

-

Plant Material: Dried and powdered root bark of Berberis vulgaris.

-

Extraction:

-

Macerate the powdered plant material with methanol (B129727) at room temperature for 48 hours.

-

Filter the extract and concentrate under reduced pressure using a rotary evaporator to obtain the crude methanol extract.

-

4.1.2. Centrifugal Partition Chromatography (CPC) Protocol

-

CPC Instrument: A high-speed counter-current chromatography instrument.

-

Solvent System: A two-phase solvent system of n-butanol-ethyl acetate-water (2:3:5, v/v/v).[10]

-

Procedure:

-

Equilibrate the CPC column with the stationary phase (the upper phase of the solvent system).

-

Dissolve the crude extract in a small volume of the mobile phase (the lower phase of the solvent system).

-

Inject the sample into the CPC column.

-

Elute the column with the mobile phase at a constant flow rate (e.g., 2 mL/min).

-

Monitor the effluent using a UV detector at 280 nm and 345 nm.

-

Collect fractions based on the UV chromatogram.

-

Analyze the collected fractions by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to identify the fractions containing magnoflorine.

-

Pool the magnoflorine-rich fractions and evaporate the solvent to obtain purified magnoflorine.

-

Caption: Workflow for the isolation of magnoflorine using CPC.

Characterization of Magnoflorine

4.2.1. High-Performance Liquid Chromatography (HPLC)

-

Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 280 nm and 345 nm.

4.2.2. Mass Spectrometry (MS)

-

Technique: Electrospray Ionization (ESI) in positive ion mode.

-

Analysis: Determine the exact mass of the molecular ion [M]⁺ and analyze the fragmentation pattern in MS/MS mode to confirm the structure.

4.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Techniques: ¹H NMR, ¹³C NMR, COSY, HMQC, and HMBC.

-

Solvent: Deuterated methanol (CD₃OD).

-

Analysis: The spectral data should be compared with published data for magnoflorine to confirm its identity.[11]

Investigation of NF-κB Pathway Inhibition

4.3.1. Cell Culture and Treatment

-

Cell Line: A suitable cell line that expresses the NF-κB pathway, such as RAW 264.7 macrophages.

-

Treatment:

-

Pre-treat the cells with various concentrations of magnoflorine for a specified time (e.g., 1 hour).

-

Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS), for a specific duration (e.g., 30 minutes).

-

4.3.2. Western Blot Analysis

-

Protein Extraction: Lyse the cells and quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting:

-

Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, phospho-p65, and total p65.

-

Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

-

Incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantification: Quantify the band intensities using densitometry software.

Conclusion

The discovery of magnoflorine in the mid-20th century has paved the way for extensive research into its chemical and biological properties. As a widely distributed aporphine alkaloid, it represents a promising natural product with a diverse range of pharmacological activities. Its ability to modulate critical signaling pathways such as NF-κB and PI3K/AKT/mTOR underscores its potential for the development of novel therapeutics for inflammatory diseases and cancer. This technical guide provides a foundational resource for researchers, consolidating the historical context, key data, and detailed methodologies necessary to further explore the scientific and therapeutic potential of magnoflorine. The continued investigation into its mechanisms of action and the development of optimized isolation and analytical techniques will be crucial for translating the promise of this natural compound into clinical applications.

References

- 1. Studies on the alkaloids of magnoliaceous plants. XIV. Alkaloids of Magnolia grandiflora L. (3). Structure of magnoflorine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Magnoflorine [drugfuture.com]

- 3. jpccr.eu [jpccr.eu]

- 4. mdpi.com [mdpi.com]

- 5. (+)-Magnoflorine | C20H24NO4+ | CID 73337 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. (+)-Magnoflorine Iodide | C20H24NO4+ | CID 3999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Separation and purification of magnoflorine, spinosin, and 6‴-feruloyspinosin from Ziziphi Spinosae Semen by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Advances in Chemistry and Bioactivity of Magnoflorine and Magnoflorine-Containing Extracts - PMC [pmc.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of Aporphine Alkaloids: A Technical Guide for Researchers

Introduction: Aporphine (B1220529) alkaloids, a prominent class of isoquinoline (B145761) alkaloids, have long been a subject of intense scientific scrutiny due to their diverse and potent biological activities.[1] Found in numerous plant families, these tetracyclic compounds have demonstrated a wide spectrum of pharmacological effects, positioning them as promising candidates for drug discovery and development.[2][3][4] This technical guide provides an in-depth overview of the core biological activities of aporphine alkaloids, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to support researchers, scientists, and drug development professionals in this field.

Anticancer and Cytotoxic Activities

Aporphine alkaloids have emerged as a significant source of potential anticancer agents, exhibiting cytotoxicity against a broad range of cancer cell lines.[2][5][6] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, cell cycle arrest, and inhibition of key enzymes involved in cancer progression.[7][8]

Quantitative Cytotoxicity Data

The cytotoxic potential of various aporphine alkaloids has been quantified using metrics such as the half-maximal inhibitory concentration (IC50). A summary of these values against different cancer cell lines is presented below.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Liriodenine | Ovarian Cancer (CAOV-3) | 37.3 (24h) | [7] |

| Human Laryngocarcinoma (HEp-2) | 2.332 (24h) | [7] | |

| Lung Cancer (A-549) | 18.2 µg/mL | [7] | |

| Chronic Myeloid Leukemia (K-562) | 16.2 µg/mL | [7] | |

| Nuciferine (B1677029) | Oral Squamous Carcinoma | (Not specified) | [7] |

| Glaucine | Lung Cancer | (Not specified) | [7] |

| Isocorydine derivative (8-NICD) | Gastric Carcinoma | (Not specified) | [7] |

| Crebanine (B1669604) | Glioblastoma Multiforme | (Not specified) | [7] |

| Boldine | Bladder Cancer | (Not specified) | [7] |

| Kasumi (Leukemia) | 46 | [9] | |

| KG-1 (Leukemia) | 116 | [9] | |

| K-562 (Leukemia) | 145 | [9] | |

| Compound 2 (from Stephania dielsiana) | HepG2 (Liver Cancer) | 3.20 ± 0.18 | [8] |

| MCF7 (Breast Cancer) | 3.10 ± 0.06 | [8] | |

| OVCAR8 (Ovarian Cancer) | 3.40 ± 0.007 | [8] |

Mechanisms of Anticancer Activity

1.2.1. Induction of Apoptosis: A primary mechanism by which aporphine alkaloids exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[7] This is often achieved through the modulation of the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[7] Key molecular events include the alteration of the Bax/Bcl-2 ratio, leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.[7][10]

1.2.2. Inhibition of DNA Topoisomerases: Certain aporphine alkaloids, such as dicentrine, have been shown to inhibit topoisomerase II, an enzyme crucial for DNA replication and repair in cancer cells.[11] This inhibition is thought to be mediated by DNA intercalation, where the alkaloid inserts itself into the DNA structure, preventing the enzyme from functioning correctly.[11]

1.2.3. Modulation of Signaling Pathways: Aporphine alkaloids can interfere with critical signaling pathways that regulate cancer cell proliferation and survival. The PI3K/Akt and MAPK signaling cascades are frequently implicated.[7] For instance, crebanine induces apoptosis in glioblastoma multiforme by inhibiting the PI3K/Akt pathway, while nuciferine suppresses the HER2-AKT/ERK1/2 signaling pathway in hepatocellular carcinoma.[7]

1.2.4. Overcoming Multidrug Resistance: A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of drug efflux pumps like P-glycoprotein (P-gp).[5] Some aporphine alkaloids have demonstrated the potential to overcome MDR, making them valuable candidates for combination therapies.[5][10]

Experimental Protocols

1.3.1. MTT Assay for Cell Viability: The MTT assay is a colorimetric method used to assess cell viability and proliferation.[12][13][14][15][16]

-

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan (B1609692) crystals.[13][14] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[14]

-

Protocol:

-

Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the aporphine alkaloid and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.

-

Add 100 µL of a solubilizing agent (e.g., DMSO or a detergent reagent) to each well to dissolve the formazan crystals.[16]

-

Measure the absorbance at 570 nm using a microplate reader.[16]

-

Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

-

1.3.2. DNA Topoisomerase I Inhibition Assay:

-

Principle: This assay evaluates the ability of a compound to inhibit the relaxation of supercoiled DNA by topoisomerase I.[17]

-

Protocol:

-

Prepare a reaction mixture containing topoisomerase I relaxation buffer, supercoiled plasmid DNA (e.g., pBR322), and varying concentrations of the aporphine alkaloid.

-